molecular formula C16H17N3O2S B2927570 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)thiophene-3-carboxamide CAS No. 2034345-56-5

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2927570
CAS No.: 2034345-56-5
M. Wt: 315.39
InChI Key: NKJZQEPAZHHQLI-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)thiophene-3-carboxamide is a synthetically designed organic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates three privileged heterocyclic scaffolds: a 3,5-dimethylpyrazole, a furan, and a thiophene carboxamide, which are commonly associated with diverse biological activities . The 3,5-dimethylpyrazole core is a well-established pharmacophore noted for its wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . Furthermore, heterocyclic compounds like this one are increasingly investigated for their potential antiviral properties against a range of viruses . The fusion of these distinct moieties into a single molecule creates a multi-functional scaffold that may interact with various enzymatic targets, making it a valuable chemical tool for probing biological pathways and developing new therapeutic agents. This compound is supplied for non-human research applications only. It is intended for use by qualified laboratory and research professionals in controlled settings. All statements and technical information are provided for informational purposes only and are not intended to be used for medical or diagnostic purposes. This product is strictly for research use and is not approved for use in humans or animals.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11-8-12(2)19(18-11)14(15-4-3-6-21-15)9-17-16(20)13-5-7-22-10-13/h3-8,10,14H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJZQEPAZHHQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CSC=C2)C3=CC=CO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring is formed through a cyclization reaction with hydrazine.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the pyrazole derivative reacts with a furan-containing acyl chloride.

    Formation of the Thiophene Carboxamide: The final step involves the coupling of the intermediate with thiophene-3-carboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the furan or thiophene rings using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrazole or thiophene rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate (KMnO4)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Oxidized derivatives of the furan or thiophene rings

    Reduction: Amine derivatives of the original compound

    Substitution: Substituted pyrazole or thiophene derivatives

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)thiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and possible biological activity.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)thiophene-3-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent variations and their implications.

Structural Variations and Molecular Properties

Substituent Position in Thiophene Carboxamide
  • Target Compound : Thiophene-3-carboxamide.
  • Compound : Thiophene-2-carboxamide (CAS 2034252-16-7, MW 331.5).
    • The positional isomerism (2- vs. 3-carboxamide) alters electronic distribution. Thiophene-3-carboxamide may exhibit distinct dipole moments and hydrogen-bonding capabilities compared to the 2-substituted analog. This could affect interactions with biological targets or crystallization behavior.
Heterocyclic Ring Substitutions
  • Target Compound : Furan-2-yl substituent.
  • Compound : Thiophen-3-yl substituent.
    • Replacing sulfur (thiophene) with oxygen (furan) reduces aromaticity and electron density. Furan’s lower stability but higher polarity may enhance aqueous solubility compared to thiophene.
Bulk and Conformational Rigidity
  • Compound: Cyclopentanecarboxamide group (CAS 2034373-66-3, MW 383.5). The target compound’s linear carboxamide chain likely offers greater flexibility.
Hydroxyl Group Influence
  • Compound: Hydroxyl group on the ethyl backbone (CAS 2034634-60-9, MW 345.4).

Data Table: Key Comparative Metrics

Compound Name CAS Number Molecular Weight Molecular Formula Key Structural Features Reference
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)thiophene-3-carboxamide (Target) N/A ~315 (estimated) C16H17N3O2S (estimated) 3,5-dimethylpyrazole, furan-2-yl, thiophene-3-carboxamide
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide 2034252-16-7 331.5 C16H18N3OS2 3,5-dimethylpyrazole, thiophen-3-yl, thiophene-2-carboxamide
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide 2034373-66-3 383.5 C21H25N3O2S 3,5-dimethylpyrazole, furan-2-yl, cyclopentanecarboxamide, thiophen-2-yl
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide 2034634-60-9 345.4 C17H19N3O3S 1,3,5-trimethylpyrazole, furan-3-yl, thiophen-2-yl, hydroxyl

Research Implications and Hypotheses

  • Bioactivity : Thiophene-containing analogs (e.g., ) may exhibit stronger π-π stacking interactions with aromatic residues in proteins compared to furan-substituted derivatives.
  • Solubility : The hydroxyl group in and furan in the target compound suggest improved solubility over sulfur-rich analogs, though experimental validation is needed.
  • Synthetic Accessibility : The absence of a cyclopentane ring (cf. ) may render the target compound easier to synthesize, with fewer stereochemical challenges.

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a complex structure comprising a pyrazole ring, a furan ring, and a thiophene ring. These heterocyclic components contribute to its diverse chemical properties and biological activities. The molecular formula is C16H18N4O, and it has a molecular weight of 314.34 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : It has shown significant efficacy against various pathogens.
  • Anti-Cancer Properties : The compound has been reported to inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibition : It may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
  • Receptor Modulation : The compound can interact with various receptors, affecting cellular signaling pathways.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) values for this compound range from 0.22 to 0.25 μg/mL against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.250.30

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anti-Cancer Activity

The anti-cancer properties of the compound have been attributed to its ability to induce apoptosis in cancer cells and inhibit key enzymes involved in tumor growth. For example, studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines while demonstrating low toxicity to normal cells .

The mechanism of action is believed to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or microbial survival.
  • Receptor Interaction : It can modulate receptor activity, leading to altered cellular signaling pathways.
  • Molecular Docking Studies : Computational analyses suggest strong binding affinities to target proteins, indicating potential for drug development.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Study on Antimicrobial Efficacy : A study published in ACS Omega evaluated the antimicrobial properties of various pyrazole derivatives, including this compound, demonstrating significant activity against resistant strains .
  • Cancer Cell Line Studies : Research conducted on various cancer cell lines indicated that the compound induces apoptosis through caspase activation and inhibits cell cycle progression .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example:

  • Step 1 : React thiophene-3-carboxamide derivatives with furan-2-yl ethylamine intermediates in ethanol under reflux (6–8 hours). Cool the mixture to 0–5°C to precipitate the product .
  • Step 2 : Purify via recrystallization (ethanol/DMF, 4:1) to achieve 65–76% yields. Reaction parameters like solvent polarity (ethanol vs. DMF) and temperature significantly impact crystallinity and purity .
    • Data Table :
SolventTemperature (°C)Yield (%)Purity (HPLC)
Ethanol806595%
DMF/Ethanol257698%

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O at 1670–1690 cm⁻¹, NH at 3200–3350 cm⁻¹) .
  • ¹H/¹³C NMR : Assign protons and carbons in the pyrazole (δ 2.2–2.5 ppm for CH₃) and furan (δ 6.3–7.1 ppm for aromatic H) moieties .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 356.2) .

Q. How can reaction intermediates be optimized to reduce byproduct formation?

  • Methodological Answer :

  • Use anhydrous conditions and catalysts (e.g., piperidine/acetic acid) to suppress side reactions like hydrolysis or dimerization .
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and quench reactions at 80–90% conversion to minimize impurities .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s bioactivity and spectral data consistency?

  • Methodological Answer :

  • Introduce electron-withdrawing groups (e.g., -NO₂) to the pyrazole ring to enhance electrophilicity, potentially increasing antimicrobial activity .
  • Data Contradiction Analysis : Substituents like -OCH₃ on the furan ring cause upfield shifts in ¹H NMR (δ 6.1→5.8 ppm) due to resonance effects, which must be cross-validated with computational models (DFT) .
    • Data Table :
Substituent¹H NMR Shift (ppm)Antimicrobial IC₅₀ (µM)
-CH₃2.25 (s, 3H)12.5
-NO₂2.30 (s, 3H)8.2

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) using the crystal structure of target enzymes (e.g., EGFR kinase, PDB: 1M17). Prioritize binding poses with hydrogen bonds to the pyrazole NH and hydrophobic interactions with the thiophene ring .
  • Validate predictions with MD simulations (GROMACS) to assess binding stability over 100 ns .

Q. How can X-ray crystallography resolve ambiguities in stereochemistry or supramolecular assembly?

  • Methodological Answer :

  • Grow single crystals via slow evaporation (acetone/water, 1:1). Analyze using Cu-Kα radiation (λ = 1.5418 Å) to determine bond lengths/angles and confirm the trans configuration of the furan-ethyl group .
  • Compare with similar thiophene-carboxamide derivatives to identify packing motifs (e.g., π-π stacking between aromatic rings) .

Q. What in vivo pharmacokinetic profiling methods are suitable for this compound?

  • Methodological Answer :

  • Administer via intravenous (IV) or oral routes in rodent models. Collect plasma samples at intervals (0–24 hrs) and quantify via LC-MS/MS. Calculate parameters:
  • Bioavailability (F) : Compare AUC₀–∞ (oral vs. IV).
  • Half-life (t₁/₂) : Use non-compartmental analysis (WinNonlin) .
  • Caution : Ensure compliance with ethical guidelines for in vivo studies .

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